molecular formula C17H16ClN3O2 B10790559 3'-(3-Nitrophenyl)epibatidine

3'-(3-Nitrophenyl)epibatidine

Cat. No.: B10790559
M. Wt: 329.8 g/mol
InChI Key: PIJBUFHMIMFCEN-JGGQBBKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-nitrophenyl)epibatidine involves several key steps. One common method starts with the diazotization of 3’-(3-aminophenyl)epibatidine using sodium nitrite in hydrochloric acid. This reaction yields the 3’-(3-nitrophenyl)epibatidine analog . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of 3’-(3-nitrophenyl)epibatidine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

3’-(3-nitrophenyl)epibatidine is compared with other epibatidine analogs, such as:

The uniqueness of 3’-(3-nitrophenyl)epibatidine lies in its specific modifications that aim to balance potency and safety, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

(1R,2R,4S)-2-[6-chloro-5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16ClN3O2/c18-17-15(10-2-1-3-13(6-10)21(22)23)7-11(9-19-17)14-8-12-4-5-16(14)20-12/h1-3,6-7,9,12,14,16,20H,4-5,8H2/t12-,14+,16+/m0/s1

InChI Key

PIJBUFHMIMFCEN-JGGQBBKZSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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